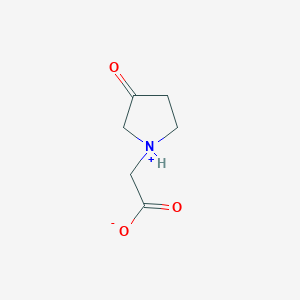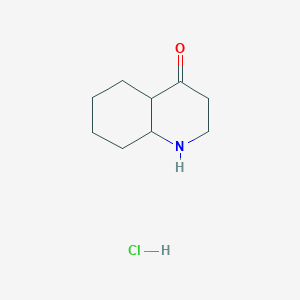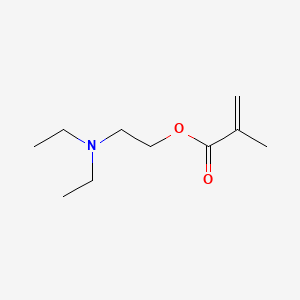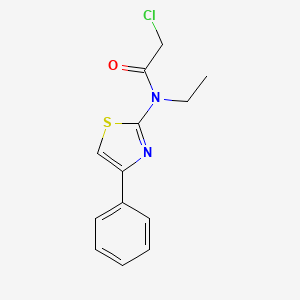
2,3-二羟丙基甲基丙烯酸酯
描述
2,3-Dihydroxypropyl methacrylate (DHPMA) is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.17 . It is used in the synthesis of well-defined water-soluble poly(DHPMA) and amphiphilic block copolymers .
Synthesis Analysis
A novel two-step successive route to well-defined water-soluble poly(DHPMA) and the amphiphilic block copolymers of DHPMA with styrene (St) or methyl methacrylate (MMA) was developed by combining the living anionic polymerization method with an osmylation reaction .Molecular Structure Analysis
The molecular structure of DHPMA is characterized by its molecular formula C7H12O4 . Further structural analysis can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involving DHPMA are complex and involve several steps. For instance, in the synthesis of poly(DHPMA), the anionic polymerization of allyl methacrylate (AMA) is first performed. The allyl groups of the copolymer are then directly reacted with an excess of N-methylmorpholine N-oxide (NMO), in the presence of a small amount of osmium tetroxide as a catalyst, at room temperature. This osmylation procedure changes the poly(AMA) component to poly(DHPMA) .Physical And Chemical Properties Analysis
DHPMA has a melting point of 140°C/0.6mm and a boiling point of 140°C 0.6mm. It has a density of 1.161±0.06 g/cm3 (Predicted). It is soluble in water at 100g/L at 25°C .科学研究应用
聚合和共聚合:2,3-二羟丙基甲基丙烯酸酯(DHPMA)的聚合特性已被广泛研究。它已用于阴离子活性聚合,生成水溶性聚合物 (Mori, Hirao, & Nakahama, 1994)。此外,DHPMA 与其他甲基丙烯酸酯(如 2-羟乙基甲基丙烯酸酯 (HEMA))的共聚物已针对介电行为进行了分析,证明了玻璃化转变温度和介电弛豫等性质随 DHPMA 含量变化而发生显着变化 (Mohomed, Moussy, & Harmon, 2006)。
水解和异构化:对 DHPMA 的研究包括对其水解及其单体和聚合形式异构化的研究。例如,提出了一种导致 DHPMA 的环氧丙基甲基丙烯酸酯的替代水解途径 (Shaw, Russo, Solomon, & Qiao, 2006)。此外,研究了甲基丙烯酸单体和源自甘油的聚合物中的异构化反应,这些发现与聚合物合成有关 (García, Guzmán, & Riande, 2002)。
生物医学应用:基于 DHPMA 的聚合物在生物医学应用中具有巨大潜力。例如,研究重点关注开发生物相容性聚合物体,以增强细胞摄取和刺激响应性货物释放 (Scherer et al., 2016)。此外,已制备聚乙烯与 DHPMA 的共混物用于血液接触等生物医学应用,显示出减少的血栓形成 (Brynda, Houška, Novikova, & Dobrova, 1987)。
表面相互作用和动力学:含有 DHPMA 的聚合物的表面性质备受关注,特别是在生物医学领域。使用诸如和频产生光谱等技术的研究已经探测了由 DHPMA 共聚物制成的水凝胶的表面结构重排 (Chen, Zhang, Somorjai, & Bertozzi, 1999)。
作用机制
安全和危害
DHPMA can cause serious eye irritation and is suspected of damaging fertility or the unborn child. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
2,3-dihydroxypropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(2)7(10)11-4-6(9)3-8/h6,8-9H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMLDXJAPZHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28474-30-8 | |
| Record name | Poly(glyceryl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28474-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7057781 | |
| Record name | 2,3-Dihydroxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
5919-74-4 | |
| Record name | Glyceryl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5919-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydroxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REQ9YDH79C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(1R,2R,6S,7R)-8-tricyclo[5.2.1.02,6]dec-3-enyl] prop-2-enoate](/img/structure/B7721741.png)

![[(2-Methylprop-2-enoyl)oxy]methanimidoyl 2-methylprop-2-enoate](/img/structure/B7721754.png)

![Ethyl 2-{[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7721782.png)

![N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide](/img/structure/B7721788.png)
